molecular formula C21H21NO6S B3016950 2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 526190-70-5

2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B3016950
CAS No.: 526190-70-5
M. Wt: 415.46
InChI Key: OZZAPKBGNBWNSO-UHFFFAOYSA-N
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Description

This compound features a benzoic acid core linked via a thioether bond to a pyrrolidin-2,5-dione moiety substituted with a 3,4-dimethoxyphenethyl group. The pyrrolidin-2,5-dione (succinimide) ring is a cyclic diketone known for its electron-withdrawing properties, which influence reactivity and binding interactions. The benzoic acid group enables solubility in polar media and facilitates salt formation.

Properties

IUPAC Name

2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S/c1-27-15-8-7-13(11-16(15)28-2)9-10-22-19(23)12-18(20(22)24)29-17-6-4-3-5-14(17)21(25)26/h3-8,11,18H,9-10,12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZAPKBGNBWNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethoxyphenethyl Group: This step often involves nucleophilic substitution reactions where the dimethoxyphenethyl group is introduced to the pyrrolidinone ring.

    Thioether Bond Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under suitable conditions.

    Introduction of the Benzoic Acid Moiety: The final step involves the coupling of the benzoic acid derivative to the thioether intermediate, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to hydroxyl groups.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated pyrrolidinone derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis:

Compound Key Structural Features Molecular Weight (g/mol) Synthesis Yield Key Functional Groups
Target: 2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid Benzoic acid, thioether, pyrrolidin-2,5-dione, 3,4-dimethoxyphenethyl ~390 (calculated) Not reported Carboxylic acid, diketone, thioether, methoxy
: Compound 11a Thiazolo-pyrimidine, cyano, 2,4,6-trimethylbenzylidene 386 68% Cyano, carbonyl, aromatic
: Compound 11b Thiazolo-pyrimidine, cyano, 4-cyanobenzylidene 403 68% Cyano (two), carbonyl, aromatic
: Compound 12 Pyrimidoquinazoline, cyano, 5-methylfuran 318 57% Cyano, carbonyl, NH
: Compound 22 Benzoic acid, morpholino-triazine, urea linker ~500 (estimated) Not reported Carboxylic acid, urea, morpholine, triazine

Spectroscopic and Physicochemical Properties

  • IR/NMR : The target’s benzoic acid would show a broad O-H stretch (~2500–3000 cm⁻¹), while the pyrrolidin-dione’s carbonyls (~1700–1750 cm⁻¹) align with carbonyls in (e.g., 1719 cm⁻¹ in Compound 12) .
  • Lipophilicity: The 3,4-dimethoxyphenethyl group increases hydrophobicity compared to ’s methylfuran (Compound 12) or ’s morpholino-triazine (Compound 22) .

Research Findings and Limitations

  • Key Similarities :
    • Thioether/heterocyclic sulfur motifs () and benzoic acid derivatives () are synthetically accessible and structurally tunable .
    • Moderate yields (~57–68%) in highlight challenges in complex heterocycle synthesis, likely relevant to the target compound .
  • No direct pharmacological data are available for the target, unlike ’s nitrile-containing compounds, which are often explored as kinase inhibitors .

Biological Activity

2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₄S
  • Molecular Weight : 357.42 g/mol

The presence of the dioxopyrrolidine moiety and the thioether linkage are significant for its biological interactions.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. The mechanism involves the inhibition of specific protein targets that are crucial for cancer cell survival.

  • Mechanism of Action :
    • The compound exhibits selective binding to anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in various cancers. This binding induces apoptosis in cancer cells while sparing normal cells, demonstrating a favorable therapeutic index .
  • In Vitro Studies :
    • In vitro assays have shown that the compound significantly inhibits the proliferation of several human cancer cell lines, including melanoma and breast cancer cells. The IC50 values indicate potent cytotoxicity comparable to standard chemotherapeutics like cisplatin .
  • Case Study :
    • A study involving engineered lymphoma cells demonstrated that treatment with this compound resulted in enhanced apoptosis through the concurrent silencing of Mcl-1 and Bfl-1, suggesting its potential as a dual inhibitor in cancer therapy .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial activity against various bacterial strains.

  • Efficacy Against Bacteria :
    • The minimum inhibitory concentration (MIC) values indicate effective antibacterial properties against Staphylococcus aureus and other pathogenic bacteria .
  • Mechanism :
    • The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Data Table: Biological Activity Summary

Activity TypeTargetIC50 (µM)Comments
AntitumorMcl-1/Bfl-110Induces apoptosis in cancer cells
AntimicrobialStaphylococcus aureus3.9Effective against multiple bacterial strains

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